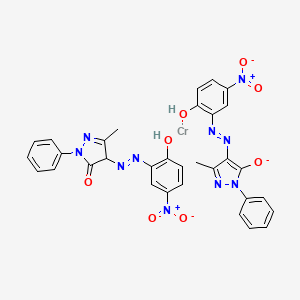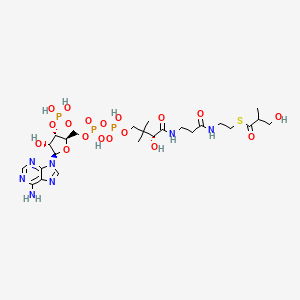
3-Hydroxy-2-methylpropanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylpropanoyl-CoA is a biochemical compound with the molecular formula C25H42N7O18P3S. It is a derivative of coenzyme A and plays a crucial role in various metabolic pathways, particularly in the metabolism of valine, an essential amino acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpropanoyl-CoA typically involves the enzymatic conversion of 3-hydroxy-2-methylpropanoic acid to its CoA derivative. This process is catalyzed by specific enzymes such as 3-hydroxyisobutyryl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylpropanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylcrotonyl-CoA.
Reduction: It can be reduced to form 3-hydroxyisobutyryl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety.
Major Products Formed
Oxidation: 3-Methylcrotonyl-CoA
Reduction: 3-Hydroxyisobutyryl-CoA
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methylpropanoyl-CoA has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of CoA-dependent enzymes.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Research on this compound contributes to understanding metabolic disorders related to valine metabolism.
Industry: It is used in the production of biodegradable plastics and other biopolymers.
Wirkmechanismus
3-Hydroxy-2-methylpropanoyl-CoA exerts its effects by participating in various metabolic pathways. It acts as an acyl donor in enzymatic reactions, transferring its acyl group to other molecules. This process is facilitated by enzymes such as 3-hydroxyisobutyryl-CoA synthetase and 3-hydroxyisobutyryl-CoA dehydrogenase. The molecular targets include various CoA-dependent enzymes involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxyisobutyryl-CoA
- 3-Methylcrotonyl-CoA
- 3-Hydroxy-3-methylglutaryl-CoA
Comparison
3-Hydroxy-2-methylpropanoyl-CoA is unique due to its specific role in valine metabolism. Unlike 3-Hydroxy-3-methylglutaryl-CoA, which is involved in cholesterol synthesis, this compound is primarily associated with the catabolism of branched-chain amino acids. This specificity makes it a valuable compound for studying metabolic pathways related to amino acid degradation .
Eigenschaften
Molekularformel |
C25H42N7O18P3S |
|---|---|
Molekulargewicht |
853.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylpropanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
InChI-Schlüssel |
WWEOGFZEFHPUAM-MIZDRFBCSA-N |
Isomerische SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


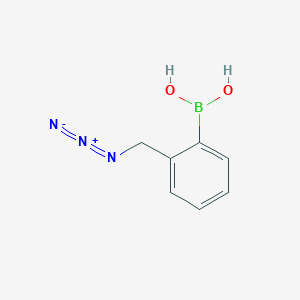
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
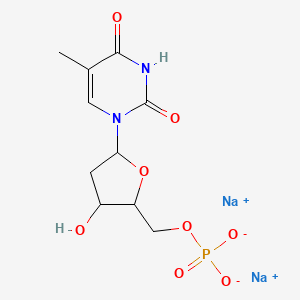
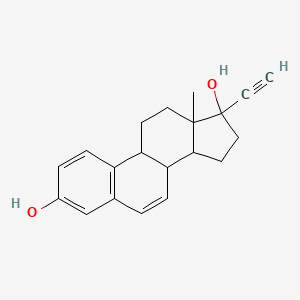
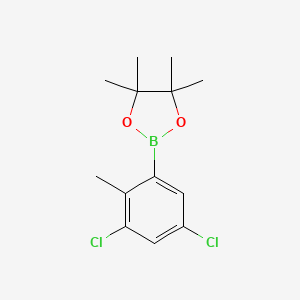
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
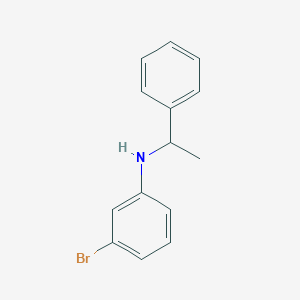
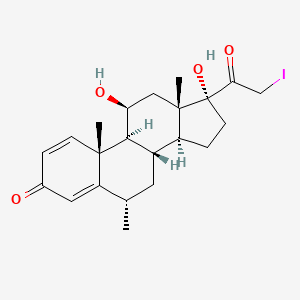

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

